2,6-difluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-difluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a useful research compound. Its molecular formula is C21H14F2N2O3 and its molecular weight is 380.351. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Reactivity
Reactions and Rearrangements in Benzodiazepinooxazoles : Research by Terada et al. (1973) explored the reactions and rearrangements of benzodiazepinooxazole derivatives, providing insights into the chemical behavior of related compounds (Terada, Yabe, Miyadera, & Tachikawa, 1973).
Polyfluorinated Dibenzoxazepines Syntheses : A study by Gerasimova, Konstantinova, and Petrenko (1989) focused on synthesizing polyfluorinated analogues of dibenzoxazepines, highlighting methods relevant to the synthesis of compounds like 2,6-difluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide (Gerasimova, Konstantinova, & Petrenko, 1989).
Biological Properties and Applications
Antitumor Properties of Fluorinated Benzothiazoles : Hutchinson et al. (2001) investigated the synthesis and in vitro biological properties of fluorinated benzothiazoles, revealing their potent cytotoxicity in certain human cell lines, a finding that could be relevant to the study of related dibenzoxazepine derivatives (Hutchinson, Chua, Browne, Trapani, Bradshaw, Westwell, & Stevens, 2001).
PET Imaging Agent Development : Research by Wang, Gao, Miller, and Zheng (2013) on the synthesis of a PET agent for imaging B-Raf(V600E) in cancers indicates the potential of related compounds in diagnostic imaging (Wang, Gao, Miller, & Zheng, 2013).
Synthesis and Anti-inflammatory Activity : Ackrell et al. (1978) studied the anti-inflammatory activity of acetic acid derivatives of tricyclic systems similar to dibenzo[b,f]oxazepin, hinting at possible therapeutic applications (Ackrell, Antonio, Franco, Landeros, Leon, Muchowski, Maddox, Nelson, Rooks, Roszkowski, & Wallach, 1978).
Novel Formation of Oxepin : Research by Parlow (1995) describes the novel formation of an oxepin, a process that might be relevant in the synthesis or transformation of compounds like this compound (Parlow, 1995).
Alzheimer's Disease Research
- PET Probes for Alzheimer's Disease : A study by Cui et al. (2012) on the development of radiofluoro-pegylated phenylbenzoxazole derivatives as probes for imaging cerebral β-amyloid plaques in Alzheimer's disease showcases the relevance of such compounds in neurodegenerative disease research (Cui, Ono, Kimura, Ueda, Nakamoto, Togashi, Okamoto, Ihara, Takahashi, Liu, & Saji, 2012).
Synthetic Methodologies
Synthetic Strategies for Dibenzoxazepines : The research by Künzle and Schmutz (1969) discusses the synthesis of dibenzo oxazepines, providing valuable insights into synthetic methodologies that may apply to this compound (Künzle & Schmutz, 1969).
Solid Support Synthesis of Dibenzoxazepines : Ouyang, Tamayo, and Kiselyov (1999) explored an efficient assembly of dibenzoxazepin-11(10H)-ones using solid support, a technique that could be adapted for similar compounds (Ouyang, Tamayo, & Kiselyov, 1999).
Synthesis and DFT Studies of Benzimidazole Fused-1,4-Oxazepines : Almansour et al. (2016) synthesized a series of benzimidazole-tethered oxazepine hybrids, an approach that could be useful for the synthesis and study of related compounds (Almansour, Arumugam, Suresh Kumar, Soliman, Altaf, Ghabbour, 2016).
Propriétés
IUPAC Name |
2,6-difluoro-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F2N2O3/c1-25-16-7-2-3-8-18(16)28-17-10-9-12(11-13(17)21(25)27)24-20(26)19-14(22)5-4-6-15(19)23/h2-11H,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXWYILKAKRINO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.